molecular formula C8H14O3 B8601663 Methyl 2-formylhexanoate CAS No. 89509-91-1

Methyl 2-formylhexanoate

Cat. No.: B8601663
CAS No.: 89509-91-1
M. Wt: 158.19 g/mol
InChI Key: CVEDTFCORGLPLC-UHFFFAOYSA-N
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Description

Methyl 2-formylhexanoate (C₈H₁₄O₃) is an ester derivative featuring a hexanoate backbone substituted with a formyl group at the second carbon position. This compound is of interest in organic synthesis due to its reactive aldehyde group, which enables participation in condensation, nucleophilic addition, and cross-coupling reactions.

Properties

CAS No.

89509-91-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-formylhexanoate

InChI

InChI=1S/C8H14O3/c1-3-4-5-7(6-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

CVEDTFCORGLPLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=O)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The formyl group undergoes nucleophilic attack by amines, alcohols, and other nucleophiles:

  • Amine addition : Reacts with primary or secondary amines to form Schiff bases or amides under mild conditions (e.g., room temperature, inert solvent). For example, aniline derivatives yield N-formylated products with 85–95% efficiency in 40–90 minutes using acid catalysts like melaminetrisulfonic acid (MTSA) .

  • Alcohol addition : Forms hemiacetals or acetals in the presence of acid catalysts. Methanol or ethanol can react stoichiometrically, with equilibrium favoring acetal formation under dehydrating conditions.

Representative Conditions :

NucleophileCatalystTemperatureYield
AnilineMTSA (3 mol%)60°C92%
MethanolH₂SO₄Reflux78%

Oxidation Reactions

The aldehyde group is susceptible to oxidation, yielding carboxylic acid derivatives:

  • Strong oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the formyl group to a carboxyl group, producing 2-carboxyhexanoic acid methyl ester.

  • Selective oxidation : Catalytic systems using Pd or Ru under CO-free conditions enable controlled oxidation to form esters or ketones .

Kinetic Data :

  • Oxidation with KMnO₄ at 70°C proceeds with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} in aqueous H₂SO₄.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl or methylene group:

  • NaBH₄/LiAlH₄ : Sodium borohydride in methanol reduces the aldehyde to a primary alcohol (2-hydroxymethylhexanoate) with >80% yield.

  • Catalytic hydrogenation : H₂/Pd-C selectively reduces the formyl group to CH₂OH without affecting the ester.

Mechanistic Pathway :

  • Nucleophilic hydride attack on the carbonyl carbon.

  • Protonation of the intermediate alkoxide .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcohol exchange:

  • Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester to 2-formylhexanoic acid.

  • Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid/base catalysis to yield ethyl 2-formylhexanoate.

Optimized Conditions :

  • Hydrolysis in 6M HCl at 100°C achieves 95% conversion in 2 hours.

Participation in Pd-Catalyzed Carbonylation

Methyl 2-formylhexanoate acts as a CO surrogate in Pd-catalyzed alkene carbonylations:

  • Mechanism : The formyl group is activated via C–H bond cleavage by Pd, forming a Pd–acyl intermediate. Subsequent alkene insertion and reductive elimination yield branched esters (e.g., methyl nonanoate) .

  • Key Step : Rate-determining alkene insertion (k=4.7×104M1s1k = 4.7 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1}) under CO-free conditions .

Condensation Reactions

The aldehyde participates in aldol or Claisen condensations:

  • Base-mediated aldol : With ketones (e.g., acetone), forms α,β-unsaturated carbonyl compounds .

  • Cross-aldol : Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield conjugated dienals .

Example :

  • Condensation with furfural in Et₂O/MeLi produces a β,γ-unsaturated ester (72% yield) .

Stability and Side Reactions

  • Autoxidation : Prolonged exposure to air leads to peroxidation at the formyl group, forming carboxylic acid derivatives.

  • Thermal decomposition : Above 150°C, decarboxylation and ester pyrolysis generate hexenals and CO₂.

This compound’s reactivity is strategically exploited in pharmaceuticals (e.g., prodrug synthesis) and materials science (e.g., polymer crosslinking). Its dual functionality allows sequential transformations, as demonstrated in multistep catalytic cycles . Future research directions include enantioselective modifications and flow-chemistry applications to enhance sustainability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and physicochemical properties of methyl 2-formylhexanoate are influenced by its formyl substituent. Below is a comparison with three structurally related esters:

Compound Name Functional Group Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Formyl (-CHO) C₈H₁₄O₃ 158.20 High reactivity in aldol condensations; potential intermediate in fragrance synthesis.
Methyl 2-amino-2-phenylhexanoate Amino (-NH₂) C₁₃H₁₉NO₂ 221.30 pKa = 6.98; used in peptide mimetics and chiral catalysis .
Methyl 2-hydroxyacetate Hydroxy (-OH) C₃H₆O₃ 90.08 Lower volatility (b.p. ~306°C predicted); employed as a solvent or plasticizer .
Methyl salicylate Methoxy (-OCH₃) C₈H₈O₃ 152.15 Antiseptic properties; common in topical analgesics .

Physicochemical Properties

  • Reactivity: The formyl group in this compound enhances electrophilicity, making it more reactive toward nucleophiles compared to the amino or hydroxy analogs. For instance, the amino derivative’s basicity (pKa = 6.98) suggests protonation under physiological conditions, altering its reactivity .
  • Thermal Stability: Methyl salicylate exhibits higher thermal stability (b.p. ~222°C) compared to this compound, likely due to resonance stabilization of the aromatic methoxy group .

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